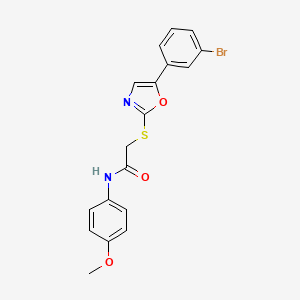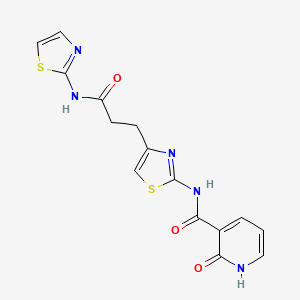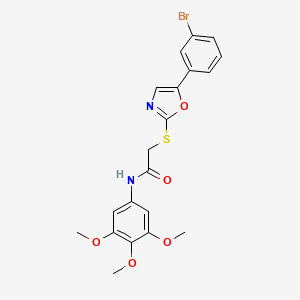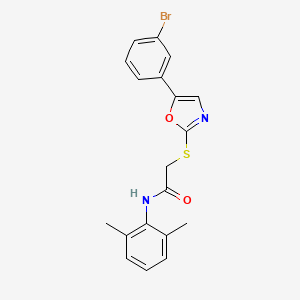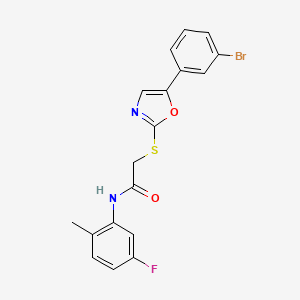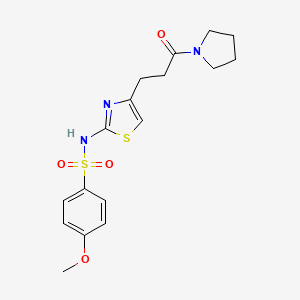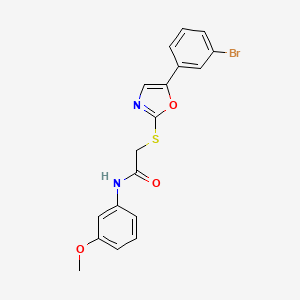
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Scientific Research Applications
Anti-Fungal Activity
The compound has been used in the synthesis of derivatives that have shown significant anti-fungal activity . In a study, compounds synthesized using this molecule were evaluated for their antibacterial and antifungal activities . Some of these synthesized compounds have shown good anti-fungal activity and Anti-Microbial Activity when compared to reference drugs Ketoconazole and Chloramphenicol .
Synthesis of Secondary Alcohols
The compound has been used in the synthesis of secondary alcohols . A novel racemic secondary alcohol was successfully synthesized through S-alkylation of a similar compound in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Anticancer Activity
The compound has been used in the synthesis of analogs that have shown anticancer activity . In a study, ten new analogs of the compound were synthesized and their anticancer activity was evaluated .
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies are important in drug discovery as they help in understanding the molecular interactions between the drug and its target .
ADME and Toxicity Prediction
The compound has been used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies . These studies are crucial in drug development as they help in predicting the safety and efficacy of the drug .
Synthesis of Heterocyclic Alcohols
The compound has been used in the synthesis of heterocyclic alcohols . These alcohols have a wide range of applications in medicinal chemistry due to their numerous biomedical applications .
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant anti-fungal and anti-microbial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of microbial growth .
Biochemical Pathways
It is known that similar compounds interfere with the normal functioning of microbes, leading to their death .
Pharmacokinetics
The physicochemical properties such as molecular weight and density of similar compounds have been reported .
Result of Action
The compound has shown significant anti-fungal and anti-microbial activity. Among synthesized compounds, some have shown good anti-fungal activity and Anti-Microbial Activity (500 µg mL-1) when compared to reference drugs Ketoconazole (25µg mL-1) and Chloramphenicol (25 µg mL-1). In this study, few derivatives showed a broad spectrum of antimicrobial activity at low concentrations. The MICs (Minimum inhibitory concentration) of some compounds are 8-16µg mL-1 .
Action Environment
It is known that similar compounds maintain their activity across a range of conditions .
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-7-3-6-14(9-15)21-17(22)11-25-18-20-10-16(24-18)12-4-2-5-13(19)8-12/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVDQNQSFJJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





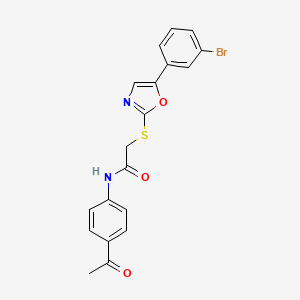




![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
